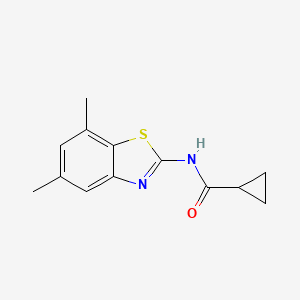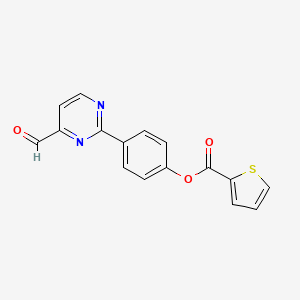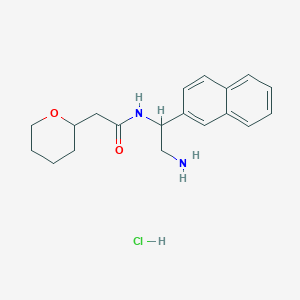
Dimethyl-2-(2,5-Dimethylfuran-3-carboxamido)terephthalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its complex structure, which includes a furan ring and a terephthalate moiety, making it valuable for various research studies.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with terephthalic acid dimethyl ester under specific conditions. The reaction is often catalyzed by a suitable catalyst and carried out in an organic solvent. The process may involve steps such as esterification, amidation, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides and esters.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,5-furandicarboxylate: A structural analog used in the synthesis of bio-based polymers.
2,5-Dimethylfuran: A potential biofuel derived from cellulose.
Dimethyl tetrahydrofuran-2,5-dicarboxylate: A hydrogenation product of dimethyl 2,5-furandicarboxylate
Uniqueness
Dimethyl 2-(2,5-dimethylfuran-3-carboxamido)terephthalate stands out due to its unique combination of a furan ring and a terephthalate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
dimethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-9-7-13(10(2)24-9)15(19)18-14-8-11(16(20)22-3)5-6-12(14)17(21)23-4/h5-8H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLGPJNTSNIEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)



![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)
![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)




![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)


